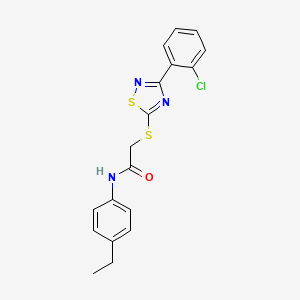
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of heterocyclic chemistry has led to the development of compounds featuring azetidinone and oxadiazole moieties due to their potential biological activities. Studies have focused on synthesizing these compounds and characterizing them through various spectroscopic methods such as IR, NMR (1H and 13C), and mass spectral studies. For example, compounds integrating azetidinone and oxadiazole structures have been synthesized to evaluate their biological activities, including antimicrobial and cytotoxic properties (Saundane & Walmik, 2013).
Antimicrobial Activity
The antimicrobial efficacy of compounds containing azetidinone and oxadiazole structures has been a significant area of interest. These compounds have been tested against various bacterial and fungal strains to identify their potential as new therapeutic agents. Some compounds have shown promising activity against bacteria like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi such as Aspergillus niger and Aspergillus flavus. This highlights the potential of these compounds in developing new antimicrobial drugs (Sindhu et al., 2013).
Antioxidant, Antimycobacterial, and Cytotoxic Activities
In addition to antimicrobial activities, these compounds have been explored for their antioxidant, antimycobacterial, and cytotoxic activities. The research aims to discover new drugs that could be effective against diseases caused by oxidative stress, mycobacterial infections like tuberculosis, and various forms of cancer. Some synthesized compounds have displayed excellent activities in these areas, suggesting their potential in drug development for multiple health conditions (Saundane & Walmik, 2013).
Anti-inflammatory and Anti-thrombotic Activities
The anti-inflammatory and anti-thrombotic properties of oxadiazole derivatives have been investigated, showing that some compounds can significantly reduce inflammation and enhance clotting time in vivo models. This research is crucial for developing new treatments for inflammatory diseases and conditions requiring antithrombotic interventions (Basra et al., 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of these compounds with biological targets, helping to elucidate their mechanisms of action. These studies are vital for drug design, allowing researchers to predict how these compounds bind to their targets and exert their biological effects. This approach has identified compounds with high docking scores against specific proteins, indicating their potential as effective drugs (Basra et al., 2019).
Eigenschaften
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(8-9-23-14-4-2-1-3-5-14)20-10-13(11-20)17-18-16(19-22-17)12-6-7-12/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWQYFXRCSOKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

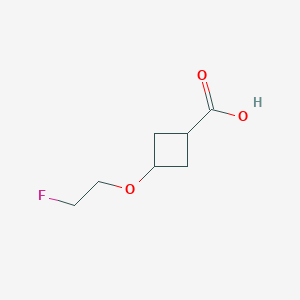
![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2723333.png)
![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenyl)piperazine](/img/structure/B2723335.png)
![8-(ethylsulfanyl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2723337.png)
![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)

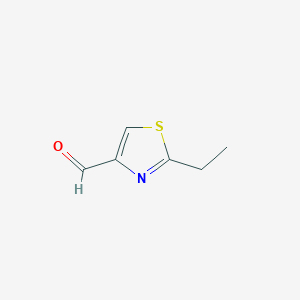
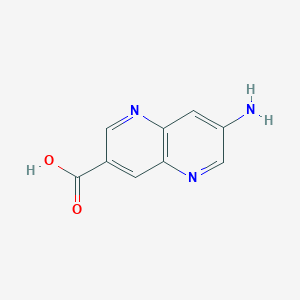

![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)
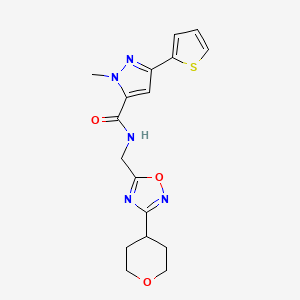
![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)

